Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The $$^1$$H NMR spectrum reveals distinct signals for the azetidine and pyridine protons:
- Azetidine protons : The methylene protons adjacent to the nitrogen (H$$_a$$) resonate as a multiplet at δ 3.8–4.2 ppm , while the carboxylate methyl group appears as a singlet at δ 3.7 ppm .
- Pyridine protons : The nitro group deshields the adjacent proton (H$$b$$), producing a doublet at δ 8.6 ppm (J = 5.2 Hz). The remaining pyridine protons (H$$c$$, H$$_d$$) appear as a doublet of doublets at δ 7.4–7.9 ppm .
$$^{13}$$C NMR data confirm the ester carbonyl at δ 170.5 ppm and the nitro-substituted pyridine carbons at δ 148–155 ppm .
Infrared (IR) and Raman Vibrational Signatures
Key IR absorptions include:
- Nitro group (NO$$_2$$) : Asymmetric stretching at 1525 cm$$^{-1}$$ and symmetric stretching at 1350 cm$$^{-1}$$ .
- Ester carbonyl (C=O) : Strong band at 1740 cm$$^{-1}$$ .
- Azetidine C-N-C bending : Peaks at 1120 cm$$^{-1}$$ .
Raman spectroscopy highlights the nitro group’s symmetric stretch at 1345 cm$$^{-1}$$ , consistent with meta-substitution on the pyridine ring .
Mass Spectrometric Fragmentation Patterns
The molecular ion peak at m/z 237 ([M]$$^+$$) undergoes characteristic fragmentation:
- Loss of the methyl ester group (-59 amu ), yielding a fragment at m/z 178 .
- Subsequent cleavage of the nitro group (-46 amu ) produces a peak at m/z 132 .
Electronic Structure and Substituent Effects
The nitro group’s electron-withdrawing nature significantly impacts the electronic structure:
- Pyridine ring : Reduced electron density at the ortho and para positions, as evidenced by calculated Natural Bond Orbital (NBO) charges (-0.32 e at C2) .
- Azetidine nitrogen : The lone pair participates in conjugation with the ester carbonyl, lowering its basicity (predicted pK$$a$$ ≈ 3.5) compared to unsubstituted azetidine (pK$$a$$ ≈ 11) .
DFT calculations (B3LYP/6-31G*) reveal a HOMO-LUMO gap of 4.2 eV , indicating moderate reactivity. The LUMO is localized on the nitro group, suggesting susceptibility to nucleophilic attack at this site .
Properties
IUPAC Name |
methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-17-10(14)7-5-12(6-7)9-8(13(15)16)3-2-4-11-9/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSFWWYBFLAPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including drug synthesis.
Industry: Utilized in material science due to its unique molecular structure and reactivity.
Mechanism of Action
The mechanism of action of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ring Size and Conformational Flexibility
- Azetidine vs. Piperidine : The target compound’s azetidine ring (4-membered) imposes greater conformational rigidity compared to piperidine (6-membered) in Ethyl 1-(3-nitropyridin-2-yl)piperidine-4-carboxylate . This rigidity enhances binding specificity in enzyme inhibition but may reduce solubility.
- Naphthyridine vs.
Substituent Effects
- Nitro Group Position : The 3-nitropyridin-2-yl group in the target compound provides stronger electron-withdrawing effects than the 3-nitrophenyl group in Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate, enhancing reactivity in nucleophilic aromatic substitution .
- Ester Groups : Methyl esters (target compound) generally exhibit faster hydrolysis than ethyl esters (Ethyl 1-(3-nitropyridin-2-yl)piperidine-4-carboxylate), affecting prodrug activation rates .
Biological Activity
Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate is a chemical compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. Its structure includes a nitropyridine moiety, which is significant for its biological interactions. The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 225.21 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The nitro group present in the structure can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular components, including proteins and nucleic acids. This interaction can trigger various biological responses, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Antitumor Activity : Research indicates that derivatives of this compound have been tested for their efficacy against cancer cell lines, showing promising results in inhibiting cell proliferation.
Antimicrobial and Antitumor Studies
Several studies have investigated the biological activities of this compound and its derivatives:
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 16–32 µg/mL for various strains tested .
- Antitumor Activity : In vitro assays revealed that methyl esters of azetidine derivatives showed enhanced cellular activity against breast cancer cell lines (MDA-MB-231 and MDA-MB-468). The EC50 values ranged from 2.5 to 4.4 µM after 72 hours of treatment, indicating effective inhibition of tumor cell growth .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds within the azetidine class:
| Compound Name | Structure | Biological Activity | EC50 (µM) |
|---|---|---|---|
| Methyl 1-(4-chlorophenyl)-4-(pyridine-3-yl)azetidine-2-one | Structure | Moderate antitumor | >10 |
| Methyl 1-(4-fluorophenyl)-4-(pyridine-3-yl)azetidine-2-one | Structure | Weak antitumor | >10 |
| This compound | Structure | Strong antitumor | 2.5 - 4.4 |
Case Studies
Case Study: Anticancer Activity Evaluation
In a recent evaluation, this compound was tested against several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study highlighted that modifications to the carboxylic acid group could enhance cellular permeability and overall efficacy .
Case Study: Mechanistic Insights into Antimicrobial Action
Another study focused on elucidating the mechanism behind the antimicrobial properties of this compound. It was found that the nitro group plays a crucial role in disrupting bacterial cell membranes, leading to increased permeability and eventual cell death .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between methyl azetidine-3-carboxylate hydrochloride and 3-nitro-2-chloropyridine. Key steps include:
- Base Selection : Use of KCO or DIEA to deprotonate the azetidine nitrogen and facilitate substitution .
- Solvent Optimization : Polar aprotic solvents like acetonitrile or THF improve reaction efficiency .
- Purification : Silica gel chromatography or recrystallization ensures high purity (>95%) .
- Yield Enhancement : Extended reaction times (12–20 hours) and elevated temperatures (60–80°C) maximize product formation .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key spectral features interpreted?
- Methodological Answer :
- 1H NMR : Peaks between δ 3.6–4.0 ppm correspond to the azetidine ring protons, while the methyl ester group appears as a singlet near δ 3.7 ppm. The nitro-pyridine moiety shows aromatic protons at δ 7.2–8.5 ppm .
- 13C NMR : The ester carbonyl resonates at ~170 ppm, and the azetidine carbons appear between 50–60 ppm .
- HRMS : Accurate mass analysis confirms the molecular ion ([M+H]+) at m/z 280.0962 (calculated for CHNO) .
Q. How should researchers handle safety concerns associated with this compound during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact .
- Waste Disposal : Neutralize reaction byproducts (e.g., HCl) with aqueous bicarbonate before disposal .
- Emergency Protocols : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Advanced Research Questions
Q. What computational strategies can predict the biological activity or reactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The nitro group and azetidine ring are critical for hydrogen bonding and steric complementarity .
- QSAR Modeling : Correlate structural features (e.g., nitro group electron-withdrawing effects) with activity data from analogs to predict efficacy .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, incubation time) .
- Purity Validation : Use HPLC (>98% purity) to rule out impurities as confounding factors .
- Structural Confirmation : Re-examine NMR and X-ray crystallography data to verify compound identity, as minor structural variations (e.g., regioisomers) drastically alter activity .
Q. What strategies enable the modification of the azetidine or nitro-pyridine moieties to enhance target selectivity?
- Methodological Answer :
- Azetidine Modifications : Introduce substituents (e.g., methyl, hydroxy) at the 3-position to modulate ring strain and hydrogen-bonding capacity .
- Nitro Group Reduction : Convert the nitro group to an amine via catalytic hydrogenation for improved solubility and bioactivity .
- Heterocycle Replacement : Substitute pyridine with pyrazine or thiophene to alter electronic properties and binding kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
